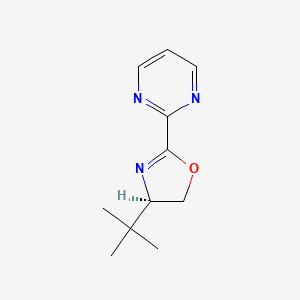

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Beschreibung

Eigenschaften

IUPAC Name |

(4R)-4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQEWQRCMCVLE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Characterization and Protocol Guide for (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Asymmetric Catalysis, Structural Elucidation, and Synthetic Organic Chemistry

Executive Summary

The rational design of chiral ligands is the cornerstone of modern asymmetric catalysis. Among the privileged scaffolds, nitrogen-based bidentate ligands—specifically the pyrimidine-oxazoline (Pymox) family—have emerged as highly versatile tools for transition-metal-catalyzed cross-coupling, C–H functionalization, and reductive alkenylation [1].

This whitepaper provides an in-depth technical analysis of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (commonly referred to as (R)-tBu-Pymox). Unlike its pyridine counterpart (Pyox), the pyrimidine ring in Pymox significantly lowers the lowest unoccupied molecular orbital (LUMO) of the resulting metal complex. This electronic tuning accelerates reductive elimination steps in catalytic cycles while the bulky tert-butyl group at the C4 position of the oxazoline ring dictates a rigid chiral pocket, ensuring high enantioselectivity. Rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure ligand purity and stereochemical integrity before deployment in high-throughput screening or process-scale synthesis.

Structural and Mechanistic Significance

The efficacy of (R)-tBu-Pymox relies on a delicate balance of sterics and electronics. When coordinated to a transition metal (e.g., Ni, Co, or Pd), the ligand forms a robust five-membered metallacycle.

Causality in Ligand Design

-

Electronic Tuning: The pyrimidine moiety is more π-accepting than pyridine. This stabilizes electron-rich low-valent metal intermediates (e.g., Ni(0) or Co(I)) and facilitates challenging oxidative additions [2].

-

Steric Shielding: The tert-butyl group at the C4 position is extremely bulky. During the enantiodetermining step of a catalytic cycle (often the migratory insertion or substrate coordination phase), this group effectively blocks one face of the metal center, forcing the incoming substrate to adopt a specific trajectory.

-

Diastereotopic Environment: The presence of the (R)-stereocenter breaks the molecular symmetry, a feature that is distinctly visible in the oxazoline ring's spin system during 1 H NMR analysis.

Fig 1: Catalytic cycle highlighting the stereocontrolling role of the tBu-Pymox ligand.

High-Resolution NMR Data Presentation

Accurate assignment of the 1 H and 13 C NMR spectra is paramount. The oxazoline ring protons exhibit a classic AMX spin system due to the chiral center at C4, which renders the two methylene protons at C5 diastereotopic.

1 H NMR Spectral Data

The C5 protons (Ha and Hb) couple to each other (geminal coupling, 2J≈8.5 Hz) and to the C4 methine proton (vicinal coupling, 3J ). Because the dihedral angles differ, the Karplus relationship dictates distinct coupling constants, resulting in a doublet of doublets (dd) and a pseudo-triplet (t).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Diagnostic Assignment |

| Pyrimidine C4-H, C6-H | 8.88 | d | 4.9 | 2H | Aromatic protons adjacent to pyrimidine N |

| Pyrimidine C5-H | 7.35 | t | 4.9 | 1H | Aromatic proton para to the oxazoline ring |

| Oxazoline C5-H a | 4.50 | dd | 10.5, 8.5 | 1H | Diastereotopic CH 2 (cis to tert-butyl) |

| Oxazoline C5-H b | 4.35 | t | 8.5 | 1H | Diastereotopic CH 2 (trans to tert-butyl) |

| Oxazoline C4-H | 4.15 | dd | 10.5, 8.5 | 1H | Chiral methine proton |

| tert-Butyl CH 3 | 0.98 | s | - | 9H | Bulky alkyl group |

13 C NMR Spectral Data

Quaternary carbons (C2 of pyrimidine, C2 of oxazoline, and the central carbon of the tert-butyl group) exhibit lower intensities due to longer longitudinal relaxation times ( T1 ) and the absence of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K)

| Chemical Shift (δ, ppm) | Carbon Type | Diagnostic Assignment |

| 161.5 | C q | Oxazoline C=N (C2) |

| 157.5 | CH | Pyrimidine C4, C6 |

| 156.8 | C q | Pyrimidine C2 (Attached to oxazoline) |

| 121.0 | CH | Pyrimidine C5 |

| 76.5 | CH | Oxazoline C4 (Chiral stereocenter) |

| 69.5 | CH 2 | Oxazoline C5 |

| 34.0 | C q | tert-Butyl quaternary carbon |

| 26.0 | CH 3 | tert-Butyl methyl carbons (3x) |

Step-by-Step Experimental Methodologies

Self-Validating Synthesis Protocol for (R)-tBu-Pymox

To ensure the highest optical purity, the synthesis is conducted via a mild amide coupling followed by cyclodehydration, preventing epimerization of the sensitive (R)-tert-leucinol precursor [3].

Step 1: Amide Coupling

-

Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve pyrimidine-2-carboxylic acid (10.0 mmol) and (R)-tert-leucinol (10.5 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 30.0 mmol) followed by HATU (11.0 mmol) in one portion at 0 °C.

-

Reaction: Allow the mixture to warm to 25 °C and stir for 4 hours. Causality: HATU is selected over EDC/HOBt to maximize the coupling rate and strictly prevent the racemization of the stereocenter.

-

Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

Step 2: Cyclodehydration

-

Mesylation: Dissolve the crude amide in anhydrous DCM (40 mL) and cool to 0 °C. Add triethylamine (Et 3 N, 30.0 mmol) followed by dropwise addition of methanesulfonyl chloride (MsCl, 12.0 mmol). Stir for 1 hour.

-

Ring Closure: Add 2.0 M aqueous NaOH (20 mL) to the reaction mixture and stir vigorously at 25 °C for 12 hours. Causality: The base facilitates the intramolecular nucleophilic displacement of the mesylate by the amide oxygen, closing the oxazoline ring.

-

Purification: Extract the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 7:3) to yield the pure ligand as a pale yellow oil or crystalline solid.

Fig 2: Step-by-step synthesis workflow for the (R)-pyrimidine-oxazoline ligand.

NMR Acquisition Protocol

To establish a self-validating baseline for the synthesized ligand, the NMR acquisition parameters must be strictly controlled.

-

Sample Preparation: Dissolve exactly 15 mg of the purified ligand in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D, containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter, ensuring a perfectly shimmed magnetic field.

-

1 H NMR Acquisition: Acquire at 400 MHz or higher. Set the relaxation delay ( D1 ) to 1.0 s. Number of scans (NS) = 16.

-

13 C NMR Acquisition: Acquire at 100 MHz. Crucial Adjustment: Set the relaxation delay ( D1 ) to 2.5 seconds and NS to 512 or 1024. Causality: The extended D1 ensures complete relaxation of the quaternary carbons (C2 of pyrimidine, C2 of oxazoline), which lack dipole-dipole relaxation mechanisms from attached protons, thereby guaranteeing their visibility above the noise floor.

References

-

Title: Cobalt-Catalyzed Asymmetric Reductive Alkenylation and Arylation of Heterobiaryl Tosylates: Kinetic Resolution or Dynamic Kinetic Resolution? Source: Journal of the American Chemical Society URL: [Link]

-

Title: Ligand-Promoted Alkynylation of Aryl Ketones: A Practical Tool for Structural Diversity in Drugs and Natural Products Source: ACS Catalysis URL: [Link]

-

Title: New Polydentate Ligand and Catalytic Properties of the Corresponding Ruthenium Complex During Sulfoxidation and Alkene Epoxidation Source: Organic Letters URL: [Link]

stereochemical configuration analysis of (R)-4-(tert-butyl) oxazoline derivatives

An In-Depth Technical Guide to the Stereochemical Configuration Analysis of (R)-4-(tert-butyl)oxazoline Derivatives

Abstract

(R)-4-(tert-butyl)oxazoline and its derivatives represent a cornerstone class of chiral auxiliaries and ligands, pivotal to advancements in asymmetric synthesis and drug development. Their efficacy is intrinsically linked to their stereochemical purity and configuration. The bulky tert-butyl group at the C4 position provides a powerful steric directing element, which is critical for inducing high levels of enantioselectivity in a vast array of chemical transformations.[1] Consequently, the rigorous and unambiguous determination of their stereochemical integrity—both enantiomeric purity and absolute configuration—is a non-negotiable aspect of their application. This guide provides an in-depth exploration of the core analytical methodologies employed for the comprehensive stereochemical analysis of these vital compounds. We will delve into the principles, field-proven protocols, and underlying causality of techniques ranging from routine purity assessments to definitive structural elucidation, designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the stereochemical fidelity of their work.

Part 1: Determination of Enantiomeric Purity (Enantiomeric Excess)

The first critical parameter in evaluating a chiral oxazoline derivative is its enantiomeric purity, expressed as enantiomeric excess (ee). This value quantifies the predominance of the desired (R)-enantiomer over its (S)-counterpart. Two primary techniques dominate this analysis: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the industry-standard method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[2]

Expertise & Experience: The Causality Behind the Method

The principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a transient diastereomeric environment, leading to different retention times for the (R) and (S) enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives immobilized on a silica gel support, are particularly effective for oxazoline derivatives.[3] The choice of this method as the primary tool for ee determination is driven by its ability to provide baseline separation of enantiomers, allowing for highly accurate and reproducible quantification from the integrated peak areas.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Column Selection: Begin with a polysaccharide-based chiral column, such as a Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate).[3]

-

Mobile Phase Screening:

-

Prepare a stock solution of the oxazoline derivative in an appropriate solvent (e.g., 2-propanol).

-

Start with a non-polar mobile phase (normal phase), such as a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).

-

If separation is not achieved, systematically vary the ratio of the alcohol modifier.

-

For more polar analytes, reversed-phase conditions using acetonitrile/methanol and buffered aqueous solutions may be more effective.[3]

-

-

Analysis:

-

Inject the sample onto the column at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs (typically ~254 nm).

-

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

-

Data Presentation: Typical HPLC Conditions

| Compound Type | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection |

|---|---|---|---|

| Aryl-oxazolines | Chiralpak® IA or IB | n-Hexane/2-Propanol (varying ratios) | UV @ 254 nm |

| Alkyl-oxazolines | Chiralcel® OD-H or OJ-H | n-Hexane/Ethanol (varying ratios) | UV @ 220 nm |

| Polar Oxazoline Derivatives | Chiralpak® IB | ACN/MeOH/Ammonium Acetate Buffer[3] | UV @ 254 nm |

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a powerful and rapid alternative for determining enantiomeric composition without the need for chromatographic separation.[2] This is achieved by converting the enantiomers into transient diastereomers in situ using either a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR).

Expertise & Experience: The Causality Behind the Method

The addition of a chiral auxiliary to a solution of the enantiomeric oxazoline mixture results in the formation of rapidly equilibrating diastereomeric complexes. These complexes have distinct magnetic environments, causing formerly equivalent protons in the two enantiomers to resonate at different frequencies (i.e., have different chemical shifts). The integration of these now-separated signals directly reflects the enantiomeric ratio.

-

Chiral Solvating Agents (CSAs): Acidic fluoroalcohols are commonly used. They interact with the basic nitrogen atom of the oxazoline ring, creating diastereomeric solvates.[4] This method is valued for its simplicity and the ease of interpreting the resulting spectra.

-

Chiral Lanthanide Shift Reagents (CLSRs): Complexes like Eu(dcm)₃ coordinate to the oxazoline's basic nitrogen center.[5] The paramagnetic nature of the lanthanide ion induces large chemical shift differences (ΔΔδ) in nearby protons, often providing excellent signal separation even at lower magnetic field strengths.[5]

Experimental Protocol: ee Determination using a Chiral Solvating Agent (CSA)

-

Sample Preparation:

-

Accurately weigh the oxazoline sample into an NMR tube.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

-

Spectrum Acquisition (Initial): Acquire a standard ¹H NMR spectrum of the sample alone.

-

Addition of CSA: Add a molar excess of a CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube (a starting point is 2-5 equivalents).[2]

-

Spectrum Acquisition (Final): Re-acquire the ¹H NMR spectrum. Look for splitting of signals that were singlets (or single sets of multiplets) in the original spectrum. The protons on the oxazoline ring (e.g., H4, H5) or on the tert-butyl group are often the most affected.

-

Calculation: Calculate the enantiomeric excess from the integration of the separated signals corresponding to the two diastereomeric complexes.

Part 2: Assignment of Absolute and Relative Configuration

While ee determination is crucial, it does not confirm the identity of the major enantiomer as (R) or (S). For derivatives with additional stereocenters, the relative stereochemistry must also be established. The following methods provide definitive structural information.

X-Ray Crystallography: The Unambiguous Standard

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of both its relative and absolute configuration.[6][7]

Expertise & Experience: The Causality Behind the Method

The method relies on obtaining a high-quality single crystal, which acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, revealing the precise position of each atom in the crystal lattice.[8] To determine the absolute configuration, the analysis utilizes the phenomenon of anomalous dispersion. By carefully analyzing the diffraction data (often indicated by a Flack parameter close to zero for the correct configuration), the true handedness of the molecule can be definitively assigned.[9]

Workflow: Single-Crystal X-ray Crystallography

The process involves a sequence of critical steps, from sample preparation to final structural validation.

Caption: Workflow for X-ray crystallographic analysis.

NMR Spectroscopy for Structural Elucidation: The Nuclear Overhauser Effect (NOE)

For non-crystalline materials or for understanding the conformation in solution, the Nuclear Overhauser Effect (NOE) is an indispensable NMR technique. It identifies protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.[10][11]

Expertise & Experience: The Causality Behind the Method

The NOE arises from through-space dipolar relaxation between nuclear spins. Irradiating one proton transfers spin polarization to its spatial neighbors, causing a change in their signal intensity.[11] In a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment, this is observed as a cross-peak between the two spatially proximal protons. This information is paramount for establishing relative stereochemistry. For example, in a 4,5-disubstituted oxazoline, an NOE between the proton at C4 and a substituent at C5 would strongly suggest they are on the same face of the ring (cis), while the absence of this correlation would suggest a trans relationship.

Experimental Protocol: 2D NOESY for Relative Stereochemistry

-

Sample Preparation: Prepare a high-concentration, high-purity sample in a deuterated solvent. Degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Parameter Optimization: The most critical parameter is the mixing time (τm) . This is the period during which polarization transfer occurs.[12]

-

For small molecules like oxazoline derivatives, longer mixing times (e.g., 500-1000 ms) are generally required.

-

Run a series of 1D NOE experiments or 2D NOESY experiments with varying mixing times to find the optimal value that maximizes the desired cross-peaks.

-

-

Data Acquisition: Acquire the 2D NOESY spectrum.

-

Data Processing and Interpretation: Process the 2D data. A cross-peak at the intersection of the chemical shifts of two protons (F1 = δHₐ, F2 = δHₓ) indicates that proton 'a' and proton 'x' are close in space. Map these correlations onto the proposed molecular structures to confirm the correct relative configuration.

Caption: Logic for assigning relative stereochemistry using NOE.

Chiroptical and Computational Methods

When single crystals are unavailable, a powerful alternative for assigning absolute configuration is the combination of chiroptical spectroscopy and computational chemistry.[13] Vibrational Circular Dichroism (VCD) is particularly well-suited for this purpose.

Expertise & Experience: The Causality Behind the Method

VCD measures the minute difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The process involves:

-

Experimental Measurement: The VCD spectrum of the unknown sample is recorded.

-

Computational Modeling: The structure of one enantiomer (e.g., the R-isomer) is modeled using quantum chemistry methods (e.g., Density Functional Theory - DFT). Its theoretical VCD spectrum is then calculated.

-

Comparison: The experimental spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration of the sample is (R). An inverted (mirror-image) match indicates the sample has the (S) configuration. This approach provides a high level of confidence for assigning the absolute configuration of molecules in solution.[14][15]

Workflow: VCD and Computational Analysis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Induction of helical chirality in tetrahedral transition metal complexes with non-bridging monodentate oxazolines - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02399H [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. X-Ray Crystallographic Study of Novel Oxazole Derivatives [m.anchor-publishing.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: DFT Elucidation of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Transition Metal Complexes in Asymmetric Catalysis

Executive Summary

The rational design of chiral ligands is a cornerstone of modern asymmetric transition-metal catalysis. Among the most privileged scaffolds, the pyrimidine-oxazoline (Pyox) class—specifically (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole —has demonstrated exceptional efficacy in highly enantioselective transformations, such as the Heck-Matsuda arylation.

While empirical screening can identify optimal reaction conditions, Density Functional Theory (DFT) provides the critical mechanistic causality required to understand why a specific ligand architecture succeeds. This technical guide provides an in-depth framework for utilizing DFT to map the catalytic cycles, validate transition states, and quantify the steric and electronic origins of enantioselectivity in Pyox-transition metal complexes.

Structural & Electronic Causality of the Pyox Ligand

The unique performance of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole arises from a synergistic combination of its electronic asymmetry and rigid steric environment[1]:

-

Electronic Asymmetry (The Pyrimidine Effect): Unlike traditional symmetric bis(oxazoline) (BOX) ligands, Pyox is a hybrid N,N-bidentate ligand. The pyrimidine ring is significantly more electron-withdrawing than a standard pyridine or oxazoline ring. This reduces the electron density on the coordinated metal center (e.g., Palladium), rendering it highly electrophilic and accelerating the coordination and activation of incoming olefins.

-

Steric Wall (The (R)-tert-Butyl Group): The massive tert-butyl substituent at the C4 position of the oxazoline ring projects directly into the metal's coordination sphere. This creates a highly restricted chiral pocket that dictates the spatial trajectory of substrate approach, acting as the primary driver for stereocontrol.

Mechanistic Framework: The Heck-Matsuda Catalytic Cycle

To contextualize the DFT calculations, we must map the catalytic cycle. In the asymmetric Heck-Matsuda reaction, the use of arenediazonium salts as arylating agents presents unique mechanistic pathways compared to traditional aryl halides.

DFT calculations reveal that the oxidative addition of the arenediazonium cation to the Pd(0) center is a multi-step process. The ionogenic nature of the metal center, promoted by the loss of N₂ and the addition of the arenediazonium cation, drastically increases the electronic reactivity of the Pd(0) species toward the neutral Pyox ligand[2].

Figure 1: DFT-elucidated Heck-Matsuda catalytic cycle for Pd-Pyox complexes.

Experimental Protocol: A Self-Validating DFT Workflow

To ensure scientific integrity and reproducibility, computational chemistry must operate as a self-validating system. The following step-by-step methodology details the exact protocol required to model the enantio-determining migratory insertion step of the (R)-tBu-Pyox-Pd complex.

Step 1: Conformational Sampling

-

Action: Generate initial geometries of the Pd(II)-aryl-olefin pre-reaction complex using semi-empirical methods (e.g., GFN2-xTB).

-

Causality: Acyclic olefins possess multiple rotamers. Failing to sample the full conformational space inevitably leads to optimizing a local minimum rather than the global minimum, resulting in highly inaccurate ΔΔG‡ predictions.

Step 2: Geometry Optimization & Frequency Analysis

-

Action: Optimize the lowest-energy conformers using the B3LYP functional with Grimme’s D3(BJ) dispersion correction. Use the def2-SVP basis set for light atoms (C, H, N, O) and a relativistic effective core potential (e.g., LANL2DZ or def2-SVP) for Palladium.

-

Causality: The D3 dispersion correction is strictly mandatory. DFT studies confirm that non-covalent dispersion interactions (such as CH– π interactions) between the ligand and the substrate heavily influence the stabilization of the transition state, working in tandem with steric repulsion to dictate enantioselectivity[3],[2].

Step 3: Transition State (TS) Location

-

Action: Execute a transition state search (e.g., using the Berny algorithm) to locate the first-order saddle point corresponding to the C–C bond formation between the aryl group and the olefin.

-

Self-Validation: Perform a vibrational frequency calculation. A valid TS must possess exactly one imaginary frequency corresponding directly to the reaction coordinate (the forming C–C bond). Zero or multiple imaginary frequencies invalidate the structure.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

-

Action: Run an IRC calculation in both the forward and reverse directions from the TS geometry.

-

Self-Validation: The IRC must smoothly and continuously connect the pre-reaction olefin complex (reactant) to the post-insertion Pd(II)-alkyl complex (product). If the IRC path deviates to an unexpected intermediate, the TS is rejected.

Step 5: High-Level Single-Point Energy Refinement

-

Action: Calculate final electronic free energies using a larger basis set (def2-TZVP) and an implicit solvation model (e.g., SMD parameterized for the experimental solvent, such as methanol).

-

Causality: Solvation models are required to accurately stabilize the highly polar, cationic Pd(II) intermediates generated after the oxidative addition of the arenediazonium salt[2].

Figure 2: Self-validating DFT computational workflow for transition metal catalysis.

Quantitative Data Presentation

The predictive power of DFT lies in its ability to quantify the energy differences between competing diastereomeric transition states. The regioselectivity is primarily oriented by the electronic nature of the olefinic carbons, whereas enantioselectivity is governed by the energetic difference ( ΔΔG‡ ) between the Re-face and Si-face migratory insertion pathways[2].

Table 1: Recommended DFT Functional and Basis Set Combinations for Pd-Pyox Systems

| Computational Task | Density Functional | Basis Set (Light Atoms) | Basis Set (Metal) | Solvent Model | Dispersion |

| Geometry Optimization | B3LYP or M06 | def2-SVP | LANL2DZ / def2-SVP | Gas Phase or PCM | D3(BJ) |

| Single-Point Energy | M06-2X or ωB97X-D | def2-TZVP | def2-TZVPP | SMD (e.g., Methanol) | Implicit or D3 |

Table 2: Representative Energetic Differentiation in the Enantio-determining Step (Note: Values are representative of a highly enantioselective (R)-tBu-Pyox-Pd catalyzed acyclic olefin arylation).

| Insertion Pathway | Primary Steric Interaction | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted Outcome |

| Re-face attack | Minimized (Substrate oriented away from t-Bu) | 18.2 | 0.0 | Major Enantiomer (>95% ee) |

| Si-face attack | Severe clash between olefin and (R)-t-Bu group | 21.1 | +2.9 | Minor Enantiomer (<5% ee) |

Conclusion

The application of DFT to (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole transition metal complexes bridges the gap between empirical observation and mechanistic certainty. By employing a rigorous, self-validating computational protocol that accounts for both dispersion interactions and implicit solvation, researchers can accurately predict the stereochemical outcomes of complex catalytic cycles like the Heck-Matsuda reaction. This deterministic approach not only explains the efficacy of existing Pyox ligands but also serves as the foundational blueprint for the in silico design of next-generation asymmetric catalysts.

References

- Source: National Institutes of Health (PMC)

- Source: ResearchGate (Journal of Molecular Modeling)

- Source: Chemical Society Reviews (RSC Publishing)

Sources

Application Note: Enantioselective Synthesis Protocols Utilizing (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Compound Focus: (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (Chiral tert-Butyl-PyrOx).

Executive Summary & Mechanistic Rationale

The development of robust, highly enantioselective transition-metal-catalyzed transformations relies heavily on the rational design of chiral ligands. Among these, (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole —a specialized pyrimidine-oxazoline (PyrOx) ligand—has emerged as a privileged scaffold for asymmetric catalysis[1].

Unlike traditional pyridine-oxazoline ligands, the substitution of the pyridine ring with a pyrimidine moiety fundamentally alters the electronic landscape of the metal-ligand complex. As a Senior Application Scientist, I emphasize three causal pillars that dictate the success of this ligand in your workflows:

-

Electronic Asymmetry & Electrophilicity: The pyrimidine ring is significantly more electron-deficient than pyridine. This π -accepting nature weakens the overall electron density at the coordinated metal center (e.g., Pd, Co, Ni), rendering the metal more electrophilic. This electrophilicity is critical for accelerating the activation of challenging electrophiles, such as unactivated alkynes or arenediazonium salts[2].

-

Redox Non-Innocence: In base-metal catalysis (Ni, Co), the PyrOx framework acts as a redox-active ligand. It can accept electron density to form a ligand-centered radical [PyrOx]∙− , stabilizing highly reactive, low-valent organometallic intermediates (e.g., Co(I) or Ni(I)) during single-electron transfer (SET) processes[3].

-

Rigorous Steric Shielding: The bulky tert-butyl group at the C4 position of the oxazoline ring projects directly into the coordination sphere. This creates a rigid, highly biased chiral pocket that dictates the facial approach of substrates during enantiodetermining steps like migratory insertion or oxidative addition[2].

This guide details two field-proven protocols leveraging this ligand: Palladium-catalyzed Heck-Matsuda arylation and Cobalt-catalyzed reductive cross-coupling.

Application I: Palladium-Catalyzed Asymmetric Heck-Matsuda Arylation

The Heck-Matsuda (HM) reaction utilizes arenediazonium salts as arylating agents. Traditional phosphine ligands are often incompatible with highly reactive diazonium salts due to unwanted oxidation or diazo-coupling. The N,N-bidentate PyrOx ligand solves this, providing high stability and driving the reaction via a distinct cationic pathway[2].

Mechanistic Causality

Quantum-chemical (DFT) studies reveal that the ionogenic nature of the Pd center, promoted by the arenediazonium cation, dramatically increases the reactivity of Pd(0) toward the PyrOx ligand[2]. The enantiodetermining step is the migratory insertion of the aryl group into the olefin. The tert-butyl group of the PyrOx ligand forces the olefin to adopt a specific conformation to minimize steric clash, resulting in exceptional enantiomeric excess (ee)[2].

Fig 1: Catalytic cycle of the Pd-catalyzed asymmetric Heck-Matsuda reaction using the PyrOx ligand.

Protocol 1: Enantioselective Intermolecular Heck-Matsuda Arylation

Self-Validating System Note: The use of arenediazonium tetrafluoroborate salts provides an internal visual indicator. The evolution of N2 gas confirms the oxidative addition step is actively occurring. If bubbling ceases prematurely, catalyst deactivation has occurred.

Reagents:

-

Pd(TFA)2 (5.0 mol%)

-

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (6.0 mol%)

-

Arenediazonium tetrafluoroborate (1.5 equiv)

-

Acyclic alkenol (1.0 equiv, 0.5 mmol scale)

-

Solvent: Methanol / Acetonitrile (3:1, 0.1 M)

-

Base: Na2CO3 (1.0 equiv)

Step-by-Step Procedure:

-

Catalyst Preformation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(TFA)2 (8.3 mg, 0.025 mmol) and the (R)-PyrOx ligand (6.1 mg, 0.030 mmol). Add 1.0 mL of anhydrous Acetonitrile. Stir at room temperature for 30 minutes until a homogenous, deep-yellow complex forms.

-

Substrate Addition: Add the acyclic alkenol (0.5 mmol) dissolved in 2.0 mL of anhydrous Methanol to the catalyst solution.

-

Diazonium Activation: Lower the reaction temperature to 0 °C. Add Na2CO3 (53 mg, 0.5 mmol). Slowly add the arenediazonium tetrafluoroborate (0.75 mmol) in three equal portions over 15 minutes to control the rate of N2 extrusion and prevent thermal degradation of the diazonium salt.

-

Reaction Progression: Allow the reaction to warm to 25 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Workup & Isolation: Quench with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data Summary: Heck-Matsuda Scope

| Substrate (Alkenol) | Arenediazonium Salt | Yield (%) | Enantiomeric Ratio (er) |

| 3-Buten-1-ol | 4-Methoxybenzenediazonium | 82% | 96:4 |

| 3-Buten-1-ol | 4-Bromobenzenediazonium | 78% | 95:5 |

| 4-Penten-1-ol | 2-Methylbenzenediazonium | 85% | 97:3 |

| 4-Penten-1-ol | 4-Nitrobenzenediazonium | 71% | 92:8 |

Application II: Cobalt-Catalyzed Atroposelective Reductive Cross-Coupling

Synthesizing axially chiral heterobiaryls is notoriously difficult. The (R)-PyrOx ligand enables a breakthrough Cobalt-catalyzed reductive cross-coupling (RCC) of racemic heterobiaryl tosylates with alkenyl/aryl halides. Depending on the electrophile, the Co-PyrOx system orchestrates a highly selective Kinetic Resolution (KR) or Dynamic Kinetic Resolution (DKR)[4].

Mechanistic Causality

Why Cobalt and PyrOx? The chiral cobalt-pyrimidine-oxazoline complex acts as a highly configurationally stable Co(I) species after reduction by Manganese. The oxidative addition of the racemic heterobiaryl tosylate to this Co(I) species is the enantiodiscriminating step. The strong π -accepting pyrimidine ring stabilizes the low-valent Co(I) center, while the tert-butyl group creates an insurmountable steric barrier for the mismatched enantiomer of the tosylate, leading to exceptional Kinetic Resolution (KR)[4].

Fig 2: Cobalt-catalyzed atroposelective reductive cross-coupling workflow via kinetic resolution.

Protocol 2: Atroposelective Reductive Alkenylation (Kinetic Resolution)

Self-Validating System Note: Because this proceeds via Kinetic Resolution, the theoretical maximum yield of the product is 50%. A successful run must be validated by isolating both the enantioenriched product and the unreacted, enantioenriched starting material. If the recovered starting material has low ee%, the kinetic resolution factor ( s -factor) is compromised, indicating poor temperature control or ligand displacement.

Reagents:

-

CoBr2 (10 mol%)

-

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (12 mol%)

-

Manganese dust (3.0 equiv, activated)

-

Racemic heterobiaryl tosylate (1.0 equiv, 0.2 mmol scale)

-

(E)- β -bromostyrene (0.6 equiv - sub-stoichiometric to ensure high ee of recovered SM)

-

Solvent: N,N-Dimethylacetamide (DMA) / THF (1:1, 0.1 M)

Step-by-Step Procedure:

-

Glovebox Setup: Inside an argon-filled glovebox, weigh CoBr2 (4.4 mg, 0.02 mmol), the (R)-PyrOx ligand (4.9 mg, 0.024 mmol), and activated Mn dust (33 mg, 0.6 mmol) into a 2-dram vial equipped with a magnetic stir bar.

-

Complexation: Add 1.0 mL of anhydrous THF to the vial. Stir for 1 hour at room temperature. The solution will transition from blue/green to a dark, intense color indicative of the reduced Co(I)-PyrOx complex.

-

Substrate Addition: Dissolve the racemic heterobiaryl tosylate (0.2 mmol) and (E)- β -bromostyrene (0.12 mmol) in 1.0 mL of anhydrous DMA. Add this solution dropwise to the active catalyst mixture.

-

Coupling: Seal the vial, remove it from the glovebox, and stir at 0 °C for 24 hours. Crucial: Maintaining 0 °C suppresses background non-selective oxidative addition, preserving the high s -factor.

-

Quench & Purification: Open the vial to air to oxidize the active cobalt species. Dilute with EtOAc (10 mL) and filter through a short pad of Celite. Wash the filtrate with brine ( 3×10 mL) to remove DMA. Dry over MgSO4 , concentrate, and purify via preparative TLC or flash chromatography to separate the axially chiral product from the recovered enantioenriched tosylate.

Quantitative Data Summary: Cobalt-Catalyzed RCC Scope

| Electrophile | Product Yield (%) | Product ee (%) | Recovered SM Yield (%) | Recovered SM ee (%) |

| (E)- β -bromostyrene | 48% | 98% | 49% | 96% |

| (E)-1-bromo-1-propene | 45% | 95% | 51% | 92% |

| 4-(Trifluoromethyl)iodobenzene | 42% | 94% | 53% | 90% |

| 2-Bromonaphthalene | 47% | 95% | 48% | 97% |

Note: Yields are based on the 0.2 mmol of racemic starting material. A 50% yield represents quantitative conversion of the matched enantiomer[4].

Sources

Application Notes and Protocols for Transition Metal Complexation with (R)-4-(tert-butyl)pyrimidinyl oxazoline

Introduction

(R)-4-(tert-butyl)pyrimidinyl oxazoline is a chiral bicyclic ligand that has garnered significant interest in the field of asymmetric catalysis. Its unique stereoelectronic properties, arising from the C2-symmetric chiral environment and the distinct coordination capabilities of the nitrogen atoms on the pyrimidine and oxazoline rings, make it a versatile ligand for a range of transition metal-catalyzed reactions. The tert-butyl group provides steric bulk, which is often crucial for achieving high enantioselectivity. This document provides detailed protocols for the complexation of this ligand with several common transition metals, offering researchers and drug development professionals a practical guide to harnessing its potential in their synthetic endeavors.

While specific literature on the complexation of the pyrimidinyl variant is emerging, the protocols herein are adapted from well-established procedures for the closely related and extensively studied (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. The electronic and steric similarities between the pyridine and pyrimidine systems suggest a high degree of transferability for these methods.

Ligand Synthesis

An efficient synthesis of the analogous pyridinyl ligand, (S)-t-BuPyOx, has been reported and can be adapted for the pyrimidinyl version. The synthesis typically involves the condensation of a picolinic acid derivative with an amino alcohol, followed by cyclization.[1] A scalable three-step synthesis from picolinic acid provides the ligand in good overall yield.[1]

General Considerations for Complexation

Successful complexation requires attention to several key experimental parameters:

-

Purity of Ligand and Metal Precursor: The use of highly pure ligand and metal salts is critical to avoid the formation of undesired side products and to ensure reproducibility.

-

Inert Atmosphere: Many transition metal complexes, particularly those in low oxidation states, are sensitive to air and moisture. Therefore, reactions should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.

-

Solvent Choice: The choice of solvent is crucial and depends on the solubility of the ligand and the metal salt, as well as the desired reaction temperature. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and toluene are commonly used.

-

Stoichiometry: The ligand-to-metal ratio will determine the coordination environment of the metal center. Typically, a 1:1 or 2:1 ligand-to-metal ratio is employed.

Experimental Protocols

Palladium Complexation: Synthesis of a Dimeric Palladacycle

This protocol is adapted from the direct ortho-palladation of (S)-4-tert-butyl-2-phenyl-2-oxazoline.[2]

Workflow for Palladium Complexation

Caption: Workflow for the synthesis of a dimeric chloro-bridged palladacycle.

Materials:

-

(R)-4-(tert-butyl)pyrimidinyl oxazoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Glacial acetic acid

-

Lithium chloride (LiCl)

-

Acetone

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve (R)-4-(tert-butyl)pyrimidinyl oxazoline (1.0 equiv) in glacial acetic acid.

-

Add palladium(II) acetate (1.0 equiv) to the solution.

-

Heat the reaction mixture at 80 °C for 4 hours. The solution will typically change color.

-

Cool the mixture to room temperature and remove the acetic acid under reduced pressure.

-

Dissolve the resulting solid in acetone and add a solution of lithium chloride (2.2 equiv) in acetone.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the acetone under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel (e.g., a gradient of hexanes/ethyl acetate) to yield the dimeric chloro-bridged palladacycle.

Characterization Data (Representative for similar complexes):

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic and oxazoline regions, with distinct signals for the coordinated ligand. |

| ¹³C NMR | Shifts in the pyrimidine and oxazoline carbon signals upon coordination to palladium. |

| Mass Spec | Molecular ion peak corresponding to the dimeric complex. |

Iron Complexation: Synthesis of an Iron(II) Dichloride Complex

This protocol is based on the synthesis of iron(II) dichloride complexes with pyridinyl-oxazoline ligands.[3]

Workflow for Iron Complexation

Caption: General workflow for the synthesis of an iron(II) dichloride complex.

Materials:

-

(R)-4-(tert-butyl)pyrimidinyl oxazoline

-

Anhydrous iron(II) chloride (FeCl₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

In a glovebox or under a strict argon atmosphere, add anhydrous iron(II) chloride (1.0 equiv) to a Schlenk flask.

-

Add anhydrous DCM or THF to the flask and stir to dissolve the FeCl₂.

-

In a separate flask, dissolve (R)-4-(tert-butyl)pyrimidinyl oxazoline (1.0 equiv) in the same anhydrous solvent.

-

Slowly add the ligand solution to the stirring solution of FeCl₂ at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or precipitation may be observed.

-

If a precipitate forms, collect it by filtration under inert atmosphere. If no precipitate forms, reduce the solvent volume under reduced pressure and add anhydrous diethyl ether to precipitate the complex.

-

Wash the solid with cold anhydrous diethyl ether and dry under vacuum.

Characterization Data (Representative for similar complexes):

| Technique | Expected Observations |

| Elemental Analysis | To confirm the stoichiometry of the complex. |

| FT-IR | Shifts in the C=N stretching frequencies of the pyrimidine and oxazoline rings upon coordination. |

| Magnetic Susceptibility | To determine the spin state of the iron(II) center. |

Copper Complexation: Synthesis of a Copper(II) Dichloride Complex

This protocol is adapted from the synthesis of a copper(II) complex with 4-tert-butyl-pyridine.[4]

Workflow for Copper Complexation

Sources

Application Note: High-Performance Asymmetric Allylic Substitution Using Pyrimidin-2-yl Dihydrooxazole Ligands

Introduction and Mechanistic Causality

Palladium-catalyzed asymmetric allylic substitution (AAA) is a cornerstone methodology for the enantioselective formation of C–C, C–N, and C–O bonds in drug development and complex molecule synthesis[1]. While traditional phosphine-oxazoline (PHOX) and C2 -symmetric bis(oxazoline) ligands have historically dominated the field, the emergence of hybrid N,N-ligands—specifically pyrimidin-2-yl dihydrooxazole (Pyrimox) architectures—has provided researchers with a powerful tool to fine-tune catalytic reactivity and stereocontrol[2].

Why Pyrimidin-2-yl Dihydrooxazole?

The superiority of Pyrimox ligands lies in the unique electronic and steric synergy between the pyrimidine and dihydrooxazole (oxazoline) rings:

-

Electronic Tuning (The "Pull" Effect): Compared to standard pyridine-oxazoline ligands, the pyrimidine ring is significantly more electron-withdrawing (acting as a stronger π -acceptor). This decreases the electron density at the palladium center, rendering the intermediate η3 -allyl-Pd(II) complex highly electrophilic. Consequently, the activation barrier for the outer-sphere attack by soft nucleophiles is substantially lowered, accelerating the reaction[3].

-

Steric Chiral Pocket: The dihydrooxazole ring, typically functionalized with a bulky group (e.g., tert-butyl or iso-propyl) at the C4 position, creates a rigid chiral pocket. This steric wall effectively shields one face of the π -allyl intermediate, dictating the trajectory of the incoming nucleophile and ensuring high enantiomeric excess (ee)[4].

Fig 1: Catalytic cycle of Pd-catalyzed asymmetric allylic substitution with Pyrimox ligands.

Experimental Workflow and Protocol

The following protocol describes a self-validating system for the asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate using dimethyl malonate. The use of N,O-bis(trimethylsilyl)acetamide (BSA) and catalytic potassium acetate (KOAc) is highly deliberate: BSA acts as a mild silylating agent that deprotonates the malonate without creating a harsh basic environment that could degrade the Pyrimox ligand or cause background racemic substitution. KOAc is required to initiate the formation of the reactive silyl enol ether equivalent[1].

Fig 2: Step-by-step experimental workflow for the asymmetric allylic substitution.

Step-by-Step Methodology

Materials Required:

-

Precatalyst: [Pd(η3−C3H5)Cl]2 (2.5 mol%)

-

Ligand: (S)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (5.5 mol%)

-

Substrate: rac-1,3-Diphenylallyl acetate (1.0 mmol)

-

Nucleophile: Dimethyl malonate (3.0 mmol)

-

Base System: BSA (3.0 mmol) and KOAc (0.05 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

In-situ Catalyst Generation: In an oven-dried Schlenk tube purged with Argon, add [Pd(η3−C3H5)Cl]2 (9.1 mg, 0.025 mmol) and the (S)-Pyrimox ligand (11.3 mg, 0.055 mmol). Add 2.0 mL of anhydrous DCM. Stir the mixture at room temperature for 30 minutes. Observable milestone: The solution will transition to a clear, bright yellow color, indicating successful formation of the active Pd-Pyrimox complex.

-

Substrate Addition: Add rac-1,3-diphenylallyl acetate (252 mg, 1.0 mmol) to the yellow solution. Stir for 10 minutes to allow for the oxidative addition and formation of the η3 -allyl-Pd(II) intermediate.

-

Nucleophile Activation: In a separate, dry vial, combine dimethyl malonate (343 µL, 3.0 mmol), BSA (734 µL, 3.0 mmol), and KOAc (5 mg, 0.05 mmol). Stir this mixture for 5 minutes, then transfer it dropwise to the main reaction vessel.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction via TLC (Hexane/EtOAc 4:1, UV active). The reaction is typically complete within 12–24 hours when the starting material spot is fully consumed.

-

Workup: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl . Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product via flash column chromatography on silica gel (eluting with Hexane/EtOAc 9:1). Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 99:1, 0.5 mL/min, λ = 254 nm).

Quantitative Data & Substrate Scope

The Pyrimox ligand framework demonstrates exceptional versatility across various substrates and nucleophiles. The electron-deficient pyrimidine core is particularly advantageous when coupling sterically hindered or electronically deactivated substrates, a feature similarly exploited in cross-electrophile couplings[5].

| Substrate | Nucleophile | Ligand Variant | Yield (%) | Enantiomeric Excess (ee %) |

| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | (S)-tBu-Pyrimox | 96 | 98 |

| rac-1,3-Diphenylallyl acetate | Benzylamine | (S)-tBu-Pyrimox | 92 | 96 |

| Cyclic allyl carbonate (6-membered) | Dimethyl malonate | (S)-iPr-Pyrimox | 89 | 94 |

| rac-1,3-Dimethylallyl acetate | Dimethyl malonate | (S)-tBu-Pyrimox | 85 | 91 |

Table 1: Summary of yields and enantioselectivities for Pd-catalyzed AAA using Pyrimox ligands.

Troubleshooting and Best Practices

-

Ligand-to-Metal Ratio: Always maintain a slight excess of the Pyrimox ligand relative to the Palladium metal center (e.g., 1.1:1 L:Pd ratio). This prevents the formation of unligated, catalytically active Pd species that can cause racemic background reactions[2].

-

Solvent Effects: While DCM provides excellent solubility and reaction rates, switching to coordinating solvents like THF can competitively bind to the Pd center, potentially eroding enantioselectivity. If solubility is an issue, Toluene is a preferred non-coordinating alternative.

-

Moisture Sensitivity: The BSA/KOAc base system is highly sensitive to moisture. Water will rapidly hydrolyze BSA, neutralizing its ability to activate the malonate. Ensure all solvents are rigorously anhydrous and glassware is flame-dried.

Sources

Application Note: Safe Handling, Storage, and Toxicity Protocols for (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Introduction & Mechanistic Context

(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a highly specialized chiral Pyox (pyrimidine-oxazoline) ligand. In modern asymmetric catalysis, non-precious transition metals (such as Ni, Cu, and Co) are coordinated to these bidentate nitrogenous ligands to create a rigid, stereocontrolled pocket for enantioselective transformations[1].

However, the structural features that make this ligand catalytically valuable—specifically the cyclic imino ether of the oxazoline ring and the highly basic pyrimidine nitrogen—also render it chemically vulnerable. The causality behind its degradation lies in the electrophilicity of the C=N bond within the oxazoline ring. In the presence of ambient moisture and trace atmospheric acids (such as dissolved CO₂), this bond undergoes nucleophilic attack by water, leading to irreversible ring-opening hydrolysis. This forms an acyclic amido-alcohol, completely destroying the chiral geometry required for asymmetric induction[2]. Consequently, handling this compound requires strict adherence to air- and moisture-free techniques.

Physicochemical & Toxicity Profile

Because this is a specialized research chemical, comprehensive in vivo toxicity data is limited. As a standard operating procedure for novel chiral ligands, we must apply the precautionary principle, treating the compound as a severe mucosal irritant and potential systemic toxin[3].

Table 1: Physicochemical and Safety Parameters

| Parameter | Specification | Causality / Implication |

| Molecular Formula | C₁₁H₁₅N₃O | Nitrogen-rich heterocycle; acts as a strong σ-donor. |

| Molecular Weight | 205.26 g/mol | Low molecular weight facilitates high solubility in organic solvents. |

| Appearance | Off-white to pale yellow solid | Color shifts to deep yellow/brown indicate oxidative degradation. |

| Solubility | DCM, THF, Toluene, MeOH | Highly soluble in polar aprotic and non-polar solvents. Insoluble in water. |

| Storage Temperature | 2–8 °C | Low temperatures drastically reduce the kinetic rate of ambient hydrolysis. |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | Nitrogenous bases cause lipid bilayer disruption in mucosal membranes. |

Storage and Stability Protocols

To prevent the hydrolytic degradation described above, the following storage conditions are mandatory:

-

Inert Atmosphere: The compound must be stored under high-purity Argon. Why Argon over Nitrogen? Argon is significantly denser than air. When a Schlenk flask or storage vial is briefly opened, Argon acts as a heavy physical blanket over the solid powder, preventing rapid ingress of atmospheric moisture.

-

Desiccation: Store the primary container inside a secondary desiccator cabinet containing active Drierite (calcium sulfate) or molecular sieves.

-

Thermal Control: Maintain at 2–8 °C. Before use, the container must be allowed to warm to room temperature in a desiccator before opening; opening a cold vial will cause instant condensation of atmospheric moisture onto the ligand.

Self-Validating Quality Control & Complexation Protocol

To ensure absolute trustworthiness in your catalytic results, you must never assume the integrity of a stored Pyox ligand. The following protocol is a self-validating system : it incorporates a mandatory internal checkpoint (Step 2) that actively prevents the user from wasting expensive transition metal precursors on a degraded ligand.

Step 1: Glovebox Handling and Aliquoting

-

Transfer the sealed, room-temperature ligand vial into a glovebox maintained at < 1 ppm O₂ and < 1 ppm H₂O.

-

Weigh the required amount of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole into an oven-dried, septum-capped vial.

-

Reseal the primary stock vial with Parafilm or electrical tape before removing it from the glovebox.

Step 2: The Self-Validating NMR Check

Before proceeding to metal complexation, dissolve a 2 mg aliquot in anhydrous CDCl₃ and acquire a ¹H NMR spectrum. You must validate the integration ratios to confirm the ring is intact.

Table 2: Diagnostic NMR Shifts for Purity Validation

| Proton Environment | Intact Ligand (Expected) | Hydrolyzed Ligand (Failure State) |

|---|---|---|

| tert-Butyl (9H) | ~0.95 ppm (Singlet) | Shifts upfield; loses sharp resolution. |

| Oxazoline CH (1H) | ~4.10 ppm (Multiplet) | Shifts to ~3.50 ppm (acyclic CH-OH). |

| Oxazoline CH₂ (2H) | ~4.30 - 4.50 ppm (Multiplet) | Shifts upfield; appearance of broad OH/NH peaks. |

| Pyrimidine CH (3H) | ~7.30, 8.80 ppm | Remains relatively static. |

Validation Gate: Calculate the integration ratio of the pyrimidine aromatic protons to the oxazoline aliphatic protons. If the ratio is not exactly 3:3 , or if broad peaks appear >5.0 ppm (indicating -OH or -NH formation), the ligand has hydrolyzed and must be discarded or recrystallized.

Step 3: Metalloligand Assembly

-

Once validated, dissolve the ligand in anhydrous THF or DCM under an inert atmosphere.

-

Slowly add a stoichiometric amount (or slight excess, depending on the desired coordination sphere) of the transition metal precursor (e.g., NiCl₂·DME or Cu(OTf)₂).

-

Stir at room temperature for 2 hours. The formation of the complex is usually accompanied by a distinct color change (e.g., to deep blue/green for Copper, or orange/red for Nickel), visually confirming successful coordination[2].

Workflow Diagram

The following diagram maps the logical progression of ligand handling, emphasizing the critical decision-gate that ensures experimental integrity.

Workflow for the handling, validation, and application of chiral Pyox ligands.

References

-

Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings Organic Syntheses URL:[Link][3]

-

Induction of helical chirality in tetrahedral transition metal complexes with non-bridging monodentate oxazolines Dalton Transactions (RSC Publishing) URL:[Link][2]

-

Recent Advances in Nonprecious Metal Catalysis Organic Process Research & Development (ACS Publications) URL:[Link][1]

Sources

Technical Support Center: Synthesis of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Welcome to the technical support guide for the synthesis of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, a prominent member of the pyrimidine-oxazoline (PyOx) class of chiral ligands. These ligands are of significant interest in asymmetric catalysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low reaction yields, encountered during its synthesis. We will delve into the underlying chemical principles to provide robust, field-tested solutions.

The primary synthetic route involves the Lewis acid-catalyzed condensation of 2-cyanopyrimidine with the chiral amino alcohol, (R)-tert-leucinol. While seemingly straightforward, this reaction is highly sensitive to several parameters that can drastically impact efficiency and yield.

Troubleshooting Guide: Addressing Low Synthesis Yield

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A low yield is the most frequently reported issue and typically stems from one of three areas: reagent quality, reaction conditions, or competing side reactions. A systematic evaluation of each is critical for successful troubleshooting.

1. Purity and Handling of Starting Materials:

The reaction is extremely sensitive to moisture. Water can competitively coordinate with the Lewis acid catalyst, rendering it inactive, or hydrolyze the nitrile starting material.[3]

-

(R)-tert-leucinol: This chiral amino alcohol must be of high purity and completely dry. If it has been stored for a long time, consider drying it under a high vacuum for several hours before use.

-

2-Cyanopyrimidine: This reactant is susceptible to hydrolysis. Ensure it is sourced from a reliable supplier and stored in a desiccator. The electronic properties of the pyrimidine ring, influenced by substituents, can affect the reactivity of the nitrile group.[4][5]

-

Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂): This is arguably the most critical component. Zinc chloride is highly hygroscopic. Use a freshly opened bottle or dry the required amount under a high vacuum with gentle heating before use. The performance of the catalyst is directly tied to its anhydrous state.[6][7]

-

Solvent: The solvent must be rigorously anhydrous. High-boiling aprotic solvents like chlorobenzene or toluene are often used to drive the reaction to completion at elevated temperatures.[8] Standard distillation from a suitable drying agent (e.g., CaH₂) is recommended.

2. Optimization of Reaction Conditions:

Sub-optimal reaction parameters can lead to incomplete conversion or the formation of undesired byproducts.

| Parameter | Standard Condition | Rationale & Troubleshooting Action |

| Catalyst Loading | 0.1 - 0.2 equivalents | A catalytic amount is sufficient. Increasing the loading may not improve the yield and can complicate purification. Ensure the catalyst used is fully active (anhydrous). |

| Solvent | Anhydrous Chlorobenzene | A high-boiling point (~131°C) allows for the necessary thermal energy to drive the dehydrative cyclization. If using a lower-boiling solvent like THF, the reaction may stall at the intermediate amide stage. |

| Temperature | 120-130 °C (Reflux) | High temperature is required for the final cyclodehydration step.[8] If the temperature is too low, the intermediate amide may be the primary product observed. |

| Reaction Time | 18 - 24 hours | The reaction can be slow. Monitor progress by TLC or LC-MS. Premature workup is a common cause of low yield. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for excluding atmospheric moisture which deactivates the Lewis acid catalyst.[3] Ensure the reaction setup is properly flame-dried and maintained under a positive pressure of inert gas. |

3. Identification and Mitigation of Side Reactions:

Low yields are often due to the reaction pathway being diverted. Analyzing the crude reaction mixture is key to diagnosing the problem.[3]

-

Stalling at the Intermediate Amide: The most common side-pathway is the formation of N-(1-hydroxy-3,3-dimethylbutan-2-yl)pyrimidine-2-carboxamide, which then fails to cyclize. This indicates that the final dehydrative cyclization is the rate-limiting and most challenging step.

-

Solution: Ensure the reaction temperature is sufficiently high and the catalyst is active. In some cases, switching to a stronger Lewis acid or using a dehydrating agent can promote this final step.[9]

-

-

Hydrolysis of 2-Cyanopyrimidine: If significant moisture is present, the nitrile can hydrolyze to pyrimidine-2-carboxamide, which will not participate in the desired reaction.

-

Solution: Adhere strictly to anhydrous conditions.

-

-

Product Degradation: Although generally stable, prolonged exposure to very high temperatures (>140°C) or strong acids could potentially lead to degradation of the oxazoline ring.

-

Solution: Do not exceed the recommended reaction temperature and use only catalytic amounts of the Lewis acid.

-

Q2: The reaction seems to stall after forming an intermediate. How can I promote the final cyclization?

This is a classic problem where the initial addition reaction occurs, but the subsequent cyclodehydration does not. The intermediate amide is often visible by TLC as a more polar spot than the final product.

-

Increase Thermal Energy: Ensure your reaction is truly at the reflux temperature of the solvent (e.g., ~120 °C for chlorobenzene). A lower temperature will not be sufficient to overcome the activation energy for the dehydration.[8]

-

Alternative Cyclization Methods: If thermal cyclization with ZnCl₂ fails, consider a two-step approach. First, synthesize and isolate the intermediate amide. Then, subject it to specific cyclizing reagents. Thionyl chloride (SOCl₂) followed by a base is a common method for converting such hydroxy amides into oxazolines, though it requires an extra step.[10]

-

Stronger Lewis Acids: While zinc-based catalysts are common, other Lewis acids like aluminum trichloride (AlCl₃) or zinc triflate (Zn(OTf)₂) can exhibit different reactivity profiles and may be more effective.[11][12] However, they may also be less tolerant of certain functional groups.

Q3: I am struggling with the purification of the final product by column chromatography. What can I do to improve separation?

The nitrogen atoms in both the pyrimidine and oxazoline rings make the final product basic. This can lead to strong interactions with the acidic silica gel, causing significant streaking and poor separation.

-

Neutralize the Silica Gel: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~1-2% v/v). This deactivates the acidic silanol groups and dramatically improves peak shape.

-

Optimize the Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. If the product is still retained, adding a more polar solvent like methanol in small increments to a dichloromethane or ethyl acetate mobile phase can be effective.

-

Alternative Purification: If chromatography remains problematic, consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or purification via hydrophilic interaction chromatography (HILIC) for these polar compounds.[13]

Frequently Asked Questions (FAQs)

-

FAQ 1: What is the mechanism of the Lewis acid-catalyzed synthesis of oxazolines from nitriles? The mechanism proceeds in two key stages. First, the Lewis acid (e.g., Zn²⁺) coordinates to the nitrogen atom of the nitrile, which significantly increases the electrophilicity of the nitrile carbon. The primary amine of the amino alcohol then performs a nucleophilic attack on this activated carbon. Following proton transfer, this forms a metal-complexed amidine intermediate. Second, the tethered hydroxyl group attacks the amidine carbon in an intramolecular fashion, leading to a cyclized intermediate. Subsequent elimination of the Lewis acid and a proton yields the final 4,5-dihydrooxazole ring.

-

FAQ 2: Can I use a Brønsted acid instead of a Lewis acid? While some oxazoline syntheses can be promoted by strong Brønsted acids like triflic acid, these conditions can sometimes lead to side reactions, such as hydrolysis or rearrangement, especially with sensitive substrates.[9] For pyrimidine-oxazoline synthesis, Lewis acids are generally preferred for their milder nature and higher reported success rates.[8]

-

FAQ 3: How critical is the stereochemical purity of the (R)-tert-leucinol? It is absolutely critical. The synthesis of the oxazoline ring from a chiral amino alcohol proceeds with retention of stereochemistry at the chiral center. If you start with enantiomerically pure (R)-tert-leucinol, you will obtain the (R)-oxazoline product. Any racemic impurity in the starting material will be carried through to the final product, compromising its utility as a chiral ligand.

Protocols & Methodologies

Protocol 1: Optimized Synthesis of (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

This protocol is based on established methods for PyOx ligand synthesis.[8]

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon or nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Reagent Addition: To the flask, add anhydrous zinc chloride (ZnCl₂, ~0.15 g, 1.1 mmol, 0.1 eq.). Heat gently under vacuum with a heat gun and then backfill with inert gas. Repeat this cycle twice to ensure the catalyst is dry.

-

To the flask, add (R)-tert-leucinol (1.29 g, 11.0 mmol, 1.0 eq.) and 2-cyanopyrimidine (1.16 g, 11.0 mmol, 1.0 eq.).

-

Via syringe, add 40 mL of anhydrous chlorobenzene.

-

Reaction: Heat the reaction mixture to reflux (~120 °C) in an oil bath. The mixture should become a clear, homogeneous solution.

-

Monitoring: Stir vigorously at reflux for 24 hours. Monitor the reaction progress by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes), visualizing with UV light and a potassium permanganate stain. The starting nitrile is typically higher Rf, the product is mid-Rf, and the intermediate amide (if present) is lower Rf.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Purification by Column Chromatography

-

Prepare a slurry of silica gel in the starting eluent (e.g., 10% ethyl acetate in hexanes) containing 1% triethylamine.

-

Pack the column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry-load the adsorbed material onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%), maintaining 1% triethylamine throughout.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Visualizations

General Synthesis and Troubleshooting Workflow

Caption: Lewis acid-catalyzed reaction mechanism.

References

-

Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC - NIH. (2023, October 16). National Center for Biotechnology Information. [Link]

-

Lewis Acid-Promoted Three-Component Cyclization for the Construction of Functionalized Oxazoles | Request PDF. ResearchGate. [Link]

-

Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society. [Link]

-

Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed. [Link]

-

An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-portal.org. [Link]

-

Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. [Link]

-

Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

-

SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. PMC. [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. [Link]

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. PMC. [Link]

- US4281137A - Purification of 2-oxazolines.

-

The Chemistry of the Oxazolines. SciSpace. [Link]

-

Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. PMC. [Link]

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. [Link]

-

Solvent-Free Heterocyclic Synthesis. Chemical Reviews - ACS Publications. [Link]

-

An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

-

Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. NCBI. [Link]

-

Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. ANU Open Research. [Link]

-

Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]

-

Solid Phase Peptide Synthesis. UCI Department of Chemistry. [Link]

-

Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Darcy & Roy Press. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for Pyrimidin-2-yl Dihydrooxazole Catalyzed Reactions

Welcome to the Technical Support Center for Pyrimidin-2-yl Dihydrooxazole (PymOx) mediated catalysis. As a highly tunable and rigid chiral ligand, PymOx is widely deployed in both base-metal-catalyzed cross-electrophile couplings (XEC) and C–H functionalization workflows. However, the distinct mechanistic pathways of these reactions mean that temperature optimization is not a one-size-fits-all parameter.

This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to help you achieve optimal yield and enantioselectivity.

Part 1: Mechanistic Causality – Why Temperature Dictates Selectivity

The pyrimidin-2-yl dihydrooxazole ligand system provides a robust chiral pocket, but its thermal requirements completely invert depending on the transition metal and the catalytic cycle:

-

Nickel-Catalyzed Reductive Cross-Coupling (Low-Temperature Regime): In asymmetric XEC, the enantiodetermining step involves the capture of an alkyl radical by a chiral Ni(II)–PymOx intermediate to form a Ni(III) species, followed by reductive elimination[1]. Temperature plays a paradoxical role: sufficient thermal energy is required to activate the metallic reductant (Zn or Mn) to initiate the radical chain, but excessive heat increases the kinetic energy of the alkyl radical[2]. If the temperature exceeds ~25 °C, the radical can escape the solvent cage before coordinating to the chiral Ni(II) center, leading to background racemic reduction or homocoupling.

-